molecular formula C23H22ClFN2O3 B3410768 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898465-57-1

5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B3410768
CAS No.: 898465-57-1
M. Wt: 428.9 g/mol
InChI Key: QHRLYVWDSQTHCT-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a chemical compound with the molecular formula C23H22ClFN2O3 and a molecular weight of 428.9 g/mol . This synthetic small molecule belongs to a class of compounds featuring a 4H-pyran-4-one core substituted with a chlorobenzyloxy group and a fluorophenyl-piperazine moiety. Compounds with similar piperazine-linked structures are of significant interest in medicinal chemistry and pharmaceutical research for the development of novel biologically active molecules . Piperazine derivatives are frequently explored for their potential to interact with various enzymatic systems and cellular receptors . The specific research applications and mechanism of action for this exact compound are not fully detailed in the public domain and constitute an area for further investigation. Researchers are encouraged to utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3/c24-19-6-2-1-5-17(19)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)21-8-4-3-7-20(21)25/h1-8,13,16H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLYVWDSQTHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented with the following chemical formula:

  • Chemical Formula : C18H20ClFN2O3
  • IUPAC Name : 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the piperazine moiety is significant for its pharmacological effects, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. For instance, derivatives bearing piperazine structures have shown significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

CompoundCell LineIC50 (µM)
Compound AA54912.5
Compound BMCF715.0
5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-oneA549TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential for further development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)
Acetylcholinesterase8.0
Urease15.0

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, demonstrating that modifications in the piperazine ring can enhance activity.
    "Compounds with halogen substitutions showed improved potency against cancer cell lines compared to their non-halogenated counterparts" .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of related compounds, revealing that structural variations significantly influenced their effectiveness against bacterial strains.
    "The presence of electron-withdrawing groups increased the antibacterial activity significantly" .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Target Compound vs. 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
  • Target : γ-Pyrone core with complex substitutions (piperazine and benzyloxy groups).
  • Analog : Simpler γ-pyrone derivative (C₆H₆O₃) with hydroxyl and hydroxymethyl groups at positions 5 and 2, respectively .

Piperazine Substitution Patterns

Target Compound vs. 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone
  • Target : 2-Fluorophenyl on piperazine.
  • Analog : 4-Fluorobenzyl on piperazine; trifluoromethyl and fluoro groups on the aryl ring .
  • Key Differences :
    • Substituent Position : 2-Fluorophenyl (target) vs. 4-fluorobenzyl (analog) alters steric and electronic profiles.
    • Molecular Weight : Analog’s trifluoromethyl group increases mass (~406.2 Da vs. 428.9 Da for the target) .
    • Pharmacokinetics : Fluorine at the 2-position (target) may reduce metabolic oxidation compared to benzyl-linked fluorine (analog).
Target Compound vs. 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one
  • Target : Aryl-substituted piperazine.
  • Analog: Hydroxyethyl-piperazine with a pyrimidinone core .
  • Key Differences: Piperazine Modifications: Hydroxyethyl group (analog) enhances hydrophilicity vs. 2-fluorophenyl (target). Core Structure: Pyrimidinone (analog) vs. γ-pyrone (target) influences hydrogen-bonding capacity.

Halogenation and Bioisosteric Replacements

Target Compound vs. 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one
  • Target : Chlorine (benzyl) and fluorine (piperazine).
  • Analog: Dual fluorine substitution on chromenone core; purine-linked piperazine .
  • Implications: Halogen Effects: Chlorine in the target may enhance membrane permeability vs. fluorine’s electronegativity in the analog. Core Flexibility: Chromenone (analog) introduces rigidity compared to the γ-pyrone (target).

Q & A

Basic: What are the key synthetic challenges in preparing 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, and how are they addressed?

Answer:
The synthesis involves multi-step reactions, including:

  • Pyranone Core Formation : Cyclization of diketones or ester precursors under acidic/basic conditions .
  • Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the 2-chlorobenzyloxy and piperazine-methyl groups. Steric hindrance from bulky substituents (e.g., 2-fluorophenyl on piperazine) requires optimized reaction times and temperatures (e.g., 60–80°C in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Key Challenge : Competing side reactions (e.g., over-alkylation of piperazine). Mitigation involves slow reagent addition and monitoring via TLC/HPLC .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., methylene bridge at δ 4.2–4.5 ppm, aromatic protons in 2-chlorobenzyl and fluorophenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine and pyranone regions .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of 2-chlorobenzyloxy group) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX or ORTEP-III (e.g., verifying the methylene bridge geometry) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Example Contradiction : Inconsistent IC₅₀ values in cancer cell lines vs. enzyme inhibition assays.
Methodological Approach :

  • Assay Standardization :
    • Use identical buffer conditions (pH, ion strength) and cell passage numbers .
    • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays :
    • Validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) .
    • Cross-check enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) .
  • Data Normalization : Account for differences in cell permeability (e.g., via LC-MS quantification of intracellular compound levels) .

Advanced: What computational strategies aid in elucidating the structure-activity relationship (SAR) of this compound?

Answer:

  • Molecular Docking :
    • Map the compound to targets like G-protein-coupled receptors (GPR119) or kinases using AutoDock Vina. Focus on piperazine-fluorophenyl interactions with hydrophobic pockets .
  • QSAR Modeling :
    • Train models with descriptors (e.g., ClogP, polar surface area) to predict bioactivity across analogs .
  • MD Simulations :
    • Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues (e.g., hydrogen bonds with pyranone oxygen) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they mitigated?

Answer:
Challenges :

  • Crystal Twinning : Common due to flexible piperazine and benzyloxy groups. Mitigated by slow evaporation (hexane/dichloromethane) .
  • Weak Diffraction : Low crystal quality from disordered substituents. Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution .
    Tools :
  • SHELXL : Refine anisotropic displacement parameters for fluorophenyl and chlorobenzyl groups .
  • ORTEP-III : Visualize thermal ellipsoids to confirm methylene bridge geometry .

Basic: What purification strategies ensure high yield and purity for intermediates and the final product?

Answer:

  • Flash Chromatography :
    • Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate piperazine-methyl intermediates .
  • Recrystallization :
    • Final compound: Dissolve in hot ethanol, then add water dropwise until cloud point .
  • HPLC Prep :
    • Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for polar by-products .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for introducing the piperazine moiety?

Answer:
DoE Workflow :

  • Variables : Temperature (X₁), solvent polarity (X₂), stoichiometry (X₃) .
  • Response Surface Methodology (RSM) :
    • Maximize yield (Y₁) while minimizing impurities (Y₂).
    • Central composite design identifies optimal conditions (e.g., X₁=70°C, X₂=DMF, X₃=1.2 eq) .
      Flow Chemistry :
    • Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., piperazine alkylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

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